molecular formula C5H9NOS2 B14338136 Carbamodithioic acid, [2-(ethenyloxy)ethyl]- CAS No. 103538-67-6

Carbamodithioic acid, [2-(ethenyloxy)ethyl]-

Cat. No.: B14338136
CAS No.: 103538-67-6
M. Wt: 163.3 g/mol
InChI Key: IKUBJHRUCNNVHT-UHFFFAOYSA-N
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Description

Carbamodithioic acid, [2-(ethenyloxy)ethyl]- is a member of the class of dithiocarbamic acids. This compound is characterized by the presence of a thiocarbonyl and thiol group replacing the oxo and hydroxy groups in carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, [2-(ethenyloxy)ethyl]- typically involves the reaction of carbamic acid derivatives with sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, [2-(ethenyloxy)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

Carbamodithioic acid, [2-(ethenyloxy)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamodithioic acid, [2-(ethenyloxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamodithioic acid, [2-(ethenyloxy)ethyl]- is unique due to the presence of the [2-(ethenyloxy)ethyl] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

103538-67-6

Molecular Formula

C5H9NOS2

Molecular Weight

163.3 g/mol

IUPAC Name

2-ethenoxyethylcarbamodithioic acid

InChI

InChI=1S/C5H9NOS2/c1-2-7-4-3-6-5(8)9/h2H,1,3-4H2,(H2,6,8,9)

InChI Key

IKUBJHRUCNNVHT-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC(=S)S

Origin of Product

United States

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